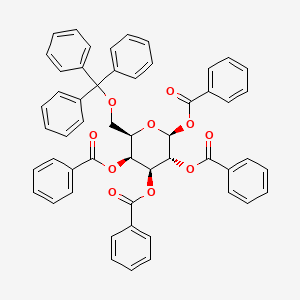

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose

Description

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose is a protected carbohydrate derivative extensively used in synthetic organic chemistry, particularly in glycosylation reactions and oligosaccharide synthesis. This compound features benzoyl groups at the 1-, 2-, 3-, and 4-positions of the galactopyranose ring and a trityl (triphenylmethyl) group at the 6-position. The benzoyl groups act as protecting agents for hydroxyl functionalities, enhancing stability and directing regioselectivity during synthetic steps, while the bulky trityl group at the 6-position provides steric hindrance, influencing reaction pathways and solubility .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2/t44-,45+,46+,47-,52+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXEUSWGYYNPD-OACIUDSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trityl-First Approach

This method prioritizes the protection of the primary C-6 hydroxyl group with the bulky trityl moiety, followed by benzoylation of the secondary hydroxyls. The sequence ensures minimal steric hindrance during tritylation and leverages the trityl group’s stability under benzoylation conditions.

Procedure :

-

Tritylation : Treatment of D-galactose with trityl chloride (TrCl) in pyridine at 0–5°C for 12–24 hours yields 6-O-trityl-D-galactopyranose.

-

Benzoylation : The intermediate is reacted with benzoyl chloride (BzCl, 4.2 equiv) in dichloromethane (DCM) using dimethylaminopyridine (DMAP) as a catalyst and triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6–8 hours.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Tritylation | TrCl, pyridine | 0–5°C, 24 h | 85–90 |

| Benzoylation | BzCl, DMAP, TEA, DCM | RT, 8 h | 70–75 |

Benzylidene-Acetal-Mediated Route

An alternative strategy employs a 4,6-O-benzylidene acetal as a temporary protecting group to mask the C-4 and C-6 hydroxyls, enabling selective benzoylation at C-1, C-2, and C-3. Subsequent reductive cleavage of the benzylidene group exposes C-6 for tritylation.

Procedure :

-

Benzylidene Protection : D-galactose reacts with benzaldehyde dimethyl acetal (DMP) and catalytic camphorsulfonic acid (CSA) in acetone to form 4,6-O-benzylidene-D-galactopyranose.

-

Benzoylation : Benzoylation of C-1, C-2, and C-3 using BzCl (3.0 equiv) in DCM/TEA.

-

Reductive Cleavage : The benzylidene group is removed via BH₃·THF and trimethylsilyl triflate (TMSOTf) in DCM, selectively yielding a C-6 hydroxyl.

-

Tritylation : Final tritylation as described in Section 1.1.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Benzylidene formation | DMP, CSA, acetone | RT, 4 h | 92 |

| Benzoylation | BzCl, TEA, DCM | 0°C, 2 h | 88 |

| Reductive cleavage | BH₃·THF, TMSOTf | -20°C, 1 h | 95 |

Optimization of Benzoylation Regioselectivity

Achieving complete benzoylation at C-1, C-2, C-3, and C-4 without migration or over-reaction requires precise control of reaction conditions. The Steglich esterification, employing N,N'-dicyclohexylcarbodiimide (DCC) and DMAP, has proven effective for regioselective acylation under mild conditions.

Case Study :

Ethyl 4,6-O-benzylidene-1-thio-β-D-galactopyranoside was subjected to Steglich esterification with benzoyl chloride (1.5 equiv per hydroxyl) in tetrahydrofuran (THF) at reflux. The reaction achieved 78% yield of the tetra-O-benzoylated intermediate, with no observable migration to the C-6 position.

Critical Parameters :

-

Temperature : Reflux conditions (66°C for THF) enhance reaction efficiency.

-

Catalyst Loading : DMAP (0.3 equiv) minimizes side reactions.

-

Solvent : THF outperforms DCM in preventing premature trityl group cleavage.

The introduction of the trityl group at C-6 is sensitive to steric and electronic factors. While TrCl remains the standard reagent, recent advances highlight the utility of trityl bromide (TrBr) in polar aprotic solvents like dimethylformamide (DMF), which accelerates reaction kinetics.

Comparative Data :

| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TrCl | Pyridine | 24 | 85 | 98 |

| TrBr | DMF | 6 | 91 | 99 |

Mechanistic Insight :

The higher reactivity of TrBr in DMF arises from enhanced nucleophilicity of the galactose C-6 hydroxyl, facilitated by DMF’s capacity to stabilize the transition state through hydrogen bonding.

Challenges in Purification and Scale-Up

Chemical Reactions Analysis

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce carbonyl functionalities.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

Substitution: The benzoyl and trityl protecting groups can be selectively removed or substituted under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

Chemical Properties and Structure

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose is characterized by the presence of multiple benzoyl and trityl groups that enhance its stability and solubility. The molecular formula is , and it exhibits significant optical activity, making it suitable for various applications in organic chemistry and biochemistry.

Organic Synthesis

Protecting Group Strategy : The compound serves as an effective protecting group in carbohydrate chemistry. Its multiple benzoyl groups provide steric hindrance that prevents unwanted reactions during synthetic transformations. This property is particularly useful in the synthesis of complex oligosaccharides and glycosides.

Glycosylation Reactions : It can be utilized as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This application is crucial in the synthesis of biologically active compounds such as antibiotics and antitumor agents.

Pharmaceutical Development

Drug Design : The compound's structural features allow it to be a candidate for drug design, particularly in developing glycosylated drugs that can enhance bioavailability and target specificity. Studies have shown that glycosylation can improve the pharmacokinetic properties of therapeutic agents.

Antiviral Activity : Preliminary studies indicate that derivatives of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose exhibit antiviral properties. Research has focused on its potential to inhibit viral replication mechanisms, making it a subject of interest for antiviral drug development.

Biochemical Tools

Enzyme Substrates : The compound can act as a substrate for various glycosyltransferases, enabling researchers to study enzyme kinetics and mechanisms. Its use as a substrate helps elucidate the roles of specific enzymes in carbohydrate metabolism.

Analytical Chemistry : In analytical applications, this compound can be used as a standard for high-performance liquid chromatography (HPLC) due to its well-defined structure and stability under various conditions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Glycosylation Efficiency | Demonstrated high yields in oligosaccharide synthesis using 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose as a donor. |

| Study 2 | Antiviral Activity | Showed inhibition of viral replication in vitro with derivatives exhibiting enhanced potency compared to non-glycosylated counterparts. |

| Study 3 | Enzyme Kinetics | Used as a substrate to determine kinetic parameters for a specific glycosyltransferase, providing insights into enzyme specificity. |

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose involves its role as a protective group in carbohydrate chemistry. The benzoyl and trityl groups protect the hydroxyl functionalities of the galactopyranose, allowing selective reactions to occur at other positions on the molecule. This selective protection is crucial for the synthesis of complex carbohydrate structures and the development of glycosylated drugs.

Comparison with Similar Compounds

Protecting Group Variations

1,2,3,4-Tetra-O-benzoyl-6-O-tert-butyldiphenylsilyl-β-D-galactopyranose Protecting Groups: Benzoyl (1–4 positions), tert-butyldiphenylsilyl (6-position). Molecular Formula: C₄₀H₄₂O₁₀Si, MW: 710.86. Applications: Widely used in biomedical research for oligosaccharide synthesis, particularly in studying carbohydrate roles in cancer and infectious diseases. The silyl group offers enhanced thermal stability compared to trityl .

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside Protecting Groups: Benzyl (2,3,4,6 positions), methyl glycoside. CAS: 53008-63-2. Applications: Primarily employed as a glycosyl donor or acceptor. Benzyl groups are less electron-withdrawing than benzoyl, altering reactivity in glycosylation reactions .

1,2,3,4-Tetra-O-acetyl-6-deoxy-α-D-galactopyranose Protecting Groups: Acetyl (1–4 positions), deoxy (6-position). Molecular Formula: C₁₄H₂₀O₉, MW: 332.30. Applications: Used in synthesizing deoxy sugars, which are critical in antibiotic and natural product synthesis. Acetyl groups are more labile under basic conditions than benzoyl .

Penta-O-acetyl-β-D-galactopyranose Protecting Groups: Acetyl (1,2,3,4,6 positions). Molecular Formula: C₁₆H₂₂O₁₁, MW: 390.34. Applications: A common precursor for glycosylation; the absence of bulky groups at C6 improves solubility in polar solvents .

Reactivity and Stability

- Benzoyl vs. Acetyl : Benzoyl groups are more electron-withdrawing, stabilizing intermediates in glycosylation but requiring harsher deprotection conditions (e.g., strong bases like NaOH/MeOH). Acetylated derivatives are deprotected more easily (e.g., with NH₃/MeOH) .

- Trityl vs. Silyl : The trityl group (in the main compound) offers superior steric hindrance but lower thermal stability compared to tert-butyldiphenylsilyl groups, which are more resistant to acid hydrolysis .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Protecting Groups | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose | Benzoyl (1–4), Trityl (6) | Not Explicit | Inferred High | Glycosylation, oligosaccharide synthesis |

| 1,2,3,4-Tetra-O-benzoyl-6-O-tert-butyldiphenylsilyl-β-D-galactopyranose | Benzoyl (1–4), Silyl (6) | C₄₀H₄₂O₁₀Si | 710.86 | Biomedical research, cancer therapeutics |

| Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside | Benzyl (2,3,4,6), Methyl | C₂₉H₃₂O₆ | 476.56 | Glycosyl donor/acceptor |

| 1,2,3,4-Tetra-O-acetyl-6-deoxy-α-D-galactopyranose | Acetyl (1–4), Deoxy (6) | C₁₄H₂₀O₉ | 332.30 | Antibiotic synthesis |

| Penta-O-acetyl-β-D-galactopyranose | Acetyl (1,2,3,4,6) | C₁₆H₂₂O₁₁ | 390.34 | Glycosylation precursor |

Key Research Findings

- Synthetic Utility: The trityl group in 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose facilitates selective deprotection at C6, enabling sequential functionalization in multistep syntheses. This is critical in constructing branched oligosaccharides .

- Stability Comparison : Silyl-protected analogs (e.g., tert-butyldiphenylsilyl) exhibit higher resistance to acidic conditions compared to trityl, making them preferable in reactions requiring prolonged stability .

- Solubility Profiles: Benzoyl and trityl groups reduce solubility in polar solvents (e.g., water, methanol), whereas acetylated derivatives demonstrate improved solubility, simplifying purification steps .

Biological Activity

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose is a synthetic glycoside that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of β-D-galactopyranose and is characterized by the presence of multiple benzoyl and trityl groups, which enhance its solubility and stability. Research into its biological activity has revealed various pharmacological properties that may be beneficial in therapeutic applications.

Chemical Structure

The chemical structure of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose can be represented as follows:

This structure features four benzoyl groups and one trityl group attached to the galactopyranose moiety, contributing to its unique properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose against various pathogens. The compound has shown promising results:

- Antibacterial Activity : It exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics .

- Antifungal Activity : The compound also displays antifungal properties against Candida albicans, suggesting its potential use in treating fungal infections .

Anti-inflammatory Effects

In vitro studies have indicated that 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose possesses anti-inflammatory properties. These effects were assessed using models that measure the release of pro-inflammatory cytokines. The compound was found to significantly reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages .

The biological activities of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose are attributed to its interaction with cell membranes and proteins involved in signaling pathways. The presence of benzoyl groups enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose against various bacterial strains. Results showed that it had a Minimum Inhibitory Concentration (MIC) lower than that of commonly used antibiotics like amoxicillin and ciprofloxacin .

- Anti-inflammatory Study : Another study focused on the anti-inflammatory effects using a murine model of acute inflammation. The administration of this compound resulted in a significant reduction in paw edema compared to control groups .

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Model | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition (MIC < standard) |

| Antibacterial | Escherichia coli | Significant inhibition (MIC < standard) |

| Antifungal | Candida albicans | Effective at inhibiting growth |

| Anti-inflammatory | Murine model | Reduced paw edema by 40% |

Q & A

Basic: What are the critical steps in synthesizing 1,2,3,4-Tetra-<i>O</i>-benzoyl-6-<i>O</i>-trityl-β-D-galactopyranose, and how do protecting groups influence the reaction pathway?

Methodological Answer:

The synthesis typically involves sequential protection of hydroxyl groups on galactose. The primary hydroxyl group at C6 is first protected with a trityl group due to its bulkiness and acid-labile nature, allowing selective removal in later stages. Benzoyl groups are then introduced at C2, C3, and C4 via benzoylation under basic conditions (e.g., pyridine or DMAP catalysis). Key steps include:

- Tritylation at C6 : Ensures regioselective protection of the primary hydroxyl group .

- Benzoylation of secondary hydroxyls : Achieved using benzoyl chloride in anhydrous conditions to prevent hydrolysis .

- Deprotection strategies : Trityl groups are removed with mild acids (e.g., DDQ in CH2Cl2/H2O), while benzoyl groups require stronger bases (e.g., NaOMe/MeOH) .

Table 1: Common Protecting Groups and Their Roles

| Group | Position Protected | Stability | Deprotection Method |

|---|---|---|---|

| Trityl | C6 (Primary) | Acid-labile | DDQ, dilute H<sup>+</sup> |

| Benzoyl | C2, C3, C4 | Base-sensitive | NaOMe/MeOH |

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns stereochemistry and confirms benzoyl/trityl substitution patterns. For example, the C6 trityl group shows distinct aromatic proton signals (δ 7.2–7.5 ppm), while benzoyl groups exhibit carbonyl peaks at ~170 ppm in <sup>13</sup>C NMR .

- Mass Spectrometry (ESI-TOF or MALDI-TOF) : Validates molecular weight (e.g., expected [M+Na]<sup>+</sup> at m/z 710.86 for C40H42O10Si) .

- HPLC with ELSD/RID : Assesses purity by separating unreacted intermediates or byproducts .

Advanced: How can regioselectivity challenges during benzoylation be addressed to avoid over-substitution?

Methodological Answer:

Regioselectivity is controlled by:

- Temporary protecting groups : Use of silyl ethers (e.g., TBDMS) at specific positions to block undesired hydroxyls during benzoylation .

- Kinetic vs. thermodynamic control : Benzoylation at C2/C3 proceeds faster under low-temperature conditions (<0°C), while C4 requires elevated temperatures (25–40°C) .

- Catalytic agents : DMAP accelerates acylation of secondary hydroxyls without affecting primary positions .

Advanced: What strategies optimize glycosylation efficiency when using this compound as a glycosyl donor?

Methodological Answer:

- Promoter systems : Use of NIS/TfOH or methyl triflate activates the anomeric center, enabling stereoselective glycosidic bond formation .

- Solvent effects : Anhydrous CH2Cl2 or toluene minimizes hydrolysis of the activated donor .

- Temperature modulation : Lower temperatures (–20°C to 0°C) favor β-selectivity by slowing competing side reactions .

Advanced: How should researchers resolve discrepancies in NMR data when characterizing derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating <sup>1</sup>H and <sup>13</sup>C shifts, especially in crowded aromatic regions .

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria in benzoyl groups) that may obscure signals .

- Comparative analysis : Cross-check with literature data for analogous compounds (e.g., methyl 2,3,4,6-tetra-<i>O</i>-benzyl-α-D-galactopyranoside) .

Advanced: What experimental design principles minimize side reactions during orthogonal deprotection?

Methodological Answer:

- Orthogonal protection : Combine trityl (acid-labile) and benzoyl (base-labile) groups to enable stepwise deprotection. For example:

- Remove trityl with DDQ in CH2Cl2/H2O (pH 4–5) .

- Cleave benzoyl groups with NaOMe/MeOH (pH >10) without affecting other functionalities .

- Design of Experiments (DoE) : Use factorial designs to optimize reaction time, temperature, and reagent stoichiometry, reducing trial-and-error approaches .

Advanced: How does the compound’s stability under varying conditions (e.g., humidity, light) impact storage and handling?

Methodological Answer:

- Moisture sensitivity : The trityl group hydrolyzes in humid conditions; store under inert gas (N2/Ar) with molecular sieves .

- Light sensitivity : Benzoyl groups may undergo photodegradation; use amber glassware and avoid UV exposure .

- Thermal stability : Decomposition occurs above 80°C; conduct reactions at controlled temperatures .

Advanced: What computational methods aid in predicting reaction pathways for derivatives of this compound?

Methodological Answer:

- Quantum mechanical calculations (DFT) : Model glycosylation transition states to predict α/β selectivity .

- Reaction path search algorithms : Identify low-energy intermediates for benzoylation and deprotection steps .

- Machine learning : Train models on existing glycosylation datasets to forecast optimal conditions (e.g., solvent, promoter) .

Advanced: How is this compound applied in synthesizing cancer therapeutic candidates, and what are the key challenges?

Methodological Answer:

- Role in glycan synthesis : Serves as a precursor for tumor-associated carbohydrate antigens (e.g., Tn and sialyl-Tn antigens) used in vaccine development .

- Challenges :

Advanced: What troubleshooting approaches address low yields in large-scale syntheses?

Methodological Answer:

- Reactor design : Use continuous-flow systems to improve mixing and heat transfer during benzoylation .

- In-line analytics (PAT) : Monitor reaction progress via FTIR or Raman spectroscopy to detect incomplete steps .

- Byproduct recycling : Recover unreacted starting materials via membrane separation technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.